tert-Butyl (6-bromopyridin-3-yl)(tert-butoxycarbonyl)carbamate
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Overview
Description
tert-Butyl (6-bromopyridin-3-yl)(tert-butoxycarbonyl)carbamate is a chemical compound that features a brominated pyridine ring and two tert-butyl groups. This compound is often used in organic synthesis and medicinal chemistry due to its unique reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (6-bromopyridin-3-yl)(tert-butoxycarbonyl)carbamate typically involves the protection of the amino group on the pyridine ring with a tert-butoxycarbonyl (Boc) group. This is followed by bromination at the 6-position of the pyridine ring. The reaction conditions often include the use of di-tert-butyl dicarbonate (Boc2O) as the Boc-protecting reagent and a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (6-bromopyridin-3-yl)(tert-butoxycarbonyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Deprotection Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar solvents.
Deprotection: Trifluoroacetic acid in dichloromethane.
Coupling: Palladium catalysts and boronic acids in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions include substituted pyridines, deprotected amines, and biaryl compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl (6-bromopyridin-3-yl)(tert-butoxycarbonyl)carbamate is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block in organic synthesis .
Biology and Medicine
In biological and medicinal research, this compound is used to develop potential therapeutic agents. Its ability to undergo selective reactions allows for the modification of biologically active molecules, aiding in drug discovery and development .
Industry
In the industrial sector, the compound is used in the production of agrochemicals and pharmaceuticals. Its stability and reactivity make it suitable for large-scale synthesis and manufacturing processes .
Mechanism of Action
The mechanism of action of tert-Butyl (6-bromopyridin-3-yl)(tert-butoxycarbonyl)carbamate involves its ability to act as a protecting group for amines. The Boc group stabilizes the amino functionality, preventing unwanted side reactions during synthesis. Upon deprotection, the free amine can participate in further chemical transformations .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (5-bromo-3-methoxypyridin-2-yl)methylcarbamate
- tert-Butyl 5-bromopyridin-3-ylcarbamate
Uniqueness
tert-Butyl (6-bromopyridin-3-yl)(tert-butoxycarbonyl)carbamate is unique due to its specific substitution pattern on the pyridine ring and the presence of two tert-butyl groups. This combination imparts distinct reactivity and stability, making it a versatile intermediate in various synthetic applications .
Properties
IUPAC Name |
tert-butyl N-(6-bromopyridin-3-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BrN2O4/c1-14(2,3)21-12(19)18(13(20)22-15(4,5)6)10-7-8-11(16)17-9-10/h7-9H,1-6H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUSIQXSHWDDWCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C1=CN=C(C=C1)Br)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BrN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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